molecular formula C6H14I2N2Pt+2 B13842841 (1R,2R)-cyclohexane-1,2-diamine;diiodoplatinum(2+)

(1R,2R)-cyclohexane-1,2-diamine;diiodoplatinum(2+)

Cat. No.: B13842841
M. Wt: 563.08 g/mol
InChI Key: CQBGQTYYASFUIK-SKSSAGQDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum: is a platinum-based compound with significant applications in cancer research. It is known for its ability to form stable complexes with DNA, thereby inhibiting DNA replication and transcription, which is crucial for its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum typically involves the reaction of platinum(II) iodide with (1R,2R)-1,2-diaminocyclohexane. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired diiodoplatinum complex .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Nucleophiles like thiourea or phosphines.

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the formation of stable complexes with DNA. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA double helix, where the platinum complex binds and forms cross-links, disrupting the normal function of the DNA .

Comparison with Similar Compounds

Uniqueness: [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum is unique due to its specific ligand structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form stable complexes with DNA and its effectiveness in inhibiting DNA replication make it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C6H14I2N2Pt+2

Molecular Weight

563.08 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;diiodoplatinum(2+)

InChI

InChI=1S/C6H14N2.2HI.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+4/p-2/t5-,6-;;;/m1.../s1

InChI Key

CQBGQTYYASFUIK-SKSSAGQDSA-L

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.I[Pt+2]I

Canonical SMILES

C1CCC(C(C1)N)N.I[Pt+2]I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.